tert-Butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate is a synthetic organic compound notable for its structural features and potential applications in medicinal chemistry and organic synthesis. This compound is categorized under piperidine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. The presence of functional groups such as the tert-butyl group, an amino group, and a methoxyethyl group enhances its reactivity and utility in various chemical processes.
The compound is primarily sourced from chemical suppliers specializing in organic compounds for research and industrial applications. Its classification as a piperidine derivative positions it among compounds that exhibit significant pharmacological activities, making it a subject of interest in drug development.
The synthesis of tert-butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate typically involves several key steps:
The molecular formula for tert-butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate is . The structure features:
The three-dimensional conformation of this compound allows for specific interactions with molecular targets, which is critical for its application in medicinal chemistry .
tert-Butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate can undergo various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility as an intermediate in organic synthesis .
In biological contexts, the mechanism of action for tert-butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate typically involves its interaction with specific enzymes or receptors. The amino group may facilitate binding to active sites on proteins, while the methoxyethyl group can enhance solubility and bioavailability.
These properties are crucial for determining appropriate storage conditions and handling procedures in laboratory settings .
tert-Butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate serves multiple roles in scientific research:
The versatility of this compound makes it an invaluable tool in both academic research and industrial applications .
The synthesis of tert-butyl 4-(aminomethyl)-4-(2-methoxyethyl)piperidine-1-carboxylate (CAS 1146664-46-1) typically employs a convergent multi-step strategy starting from Boc-protected 4-oxopiperidine derivatives. One optimized route involves a nucleophilic addition of a 2-methoxyethyl anion to tert-butyl 4-cyano-4-oxopiperidine-1-carboxylate, followed by reduction of the nitrile to the aminomethyl group using catalytic hydrogenation (Pd/C, H₂) or borane complexes [1] [5]. Alternative pathways leverage Mannich reactions on tert-butyl 4-piperidone-1-carboxylate, where formaldehyde and a secondary amine precursor are condensed to install the aminomethyl moiety. Subsequent alkylation with 2-bromoethyl methyl ether introduces the methoxyethyl group under phase-transfer catalysis (tetrabutylammonium bromide, NaOH) [1]. Patent WO2014200786A1 corroborates this approach for analogous piperidine scaffolds, emphasizing palladium-catalyzed couplings for C-C bond formation and chiral resolution techniques to access stereoisomers when required [3].
Table 1: Key Synthetic Routes Comparison
Step Sequence | Key Reagents/Conditions | Intermediate | Yield |
---|---|---|---|
Nucleophilic addition → Reduction | 1. 2-Methoxyethyl-MgBr, THF, -78°C; 2. NaBH₄/NiCl₂ or LiAlH₄ | tert-Butyl 4-(hydroxy(2-methoxyethyl))piperidine-1-carboxylate | 75–85% |
Mannich reaction → Alkylation | 1. CH₂O, NH₄OAc/EtOH, reflux; 2. BrCH₂CH₂OCH₃, K₂CO₃, DMF | tert-Butyl 4-(aminomethyl)-4-hydroxyethylpiperidine-1-carboxylate | 65–70% |
Reductive amination (one-pot) | NaBH₃CN, AcOH, MeOH/DCM | Direct formation of target compound | 90% |
Reductive amination serves as a pivotal step for introducing the aminomethyl group (-CH₂NH₂) at the C4 position of the piperidine ring. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane/methanol mixtures (4:1 v/v) is the preferred reductant due to its selectivity and compatibility with the Boc-protected piperidine scaffold [1] [3]. This method condenses formaldehyde or paraformaldehyde with tert-butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate, achieving yields >90% at ambient temperature. Critical optimization involves pH control (acetic acid as a catalyst) to accelerate iminium ion formation while minimizing Boc deprotection. For industrial-scale synthesis, catalytic hydrogenation (H₂/Pd-Al₂O₃) under mild pressure (1–3 atm) offers a cost-effective alternative, though it requires stringent removal of residual metals to meet pharmaceutical-grade purity [1].
Table 2: Reductive Amination Optimization Parameters
Reductant | Solvent System | Catalyst/Additive | Temperature | Yield |
---|---|---|---|---|
NaBH(OAc)₃ | DCM/MeOH (4:1) | Acetic acid (1 eq) | 25°C | 92% |
NaBH₃CN | MeOH | Ti(iOPr)₄ | 0°C → 25°C | 85% |
H₂/Pd-C (5 wt%) | EtOAc | NH₄OAc (0.5 eq) | 50°C, 2 atm | 88% |
The tert-butyloxycarbonyl (Boc) group is indispensable for protecting the piperidine nitrogen during synthesis. Its orthogonality to the primary aminomethyl group (-CH₂NH₂) enables selective functionalization: The Boc moiety remains stable under basic conditions (e.g., alkylations at pH 8–10) and during reductive amination, but is cleanly removed under mild acidic conditions (e.g., 4M HCl in dioxane or trifluoroacetic acid/DCM) to liberate the secondary amine for downstream derivatization [1] [7]. This stability-profile prevents undesired side reactions when incorporating electrophilic moieties like the 2-methoxyethyl chain. Nuclear magnetic resonance (NMR) studies confirm Boc deprotection efficiency: Characteristic tert-butyl singlets at δ 1.44 ppm in ¹H NMR vanish post-acid treatment, while LC-MS analysis shows quantitative conversion to the deprotected amine [1] [5]. For long-term storage, Boc-protected intermediates exhibit superior stability (shelf-life >2 years at 2–8°C under inert atmosphere) compared to their deprotected analogs [5] [7].
Incorporation of the 2-methoxyethyl group (-CH₂CH₂OCH₃) relies on alkylation strategies using 2-bromoethyl methyl ether or methoxyethyl tosylate. Key challenges include mitigating O-alkylation side products and enhancing reaction kinetics. Optimization studies reveal that polar aprotic solvents (DMF, acetonitrile) combined with inorganic bases (K₂CO₃, Cs₂CO₃) at 60–80°C maximize Sₙ2 displacement yields (85–90%) [1]. When tert-butyl 4-(halomethyl)piperidine-1-carboxylate (X = Br, I) serves as the electrophile, phase-transfer catalysts (e.g., tetrabutylammonium iodide, 5 mol%) accelerate alkylation with sodium 2-methoxyethoxide in biphasic toluene/water systems. Recent advances employ microwave irradiation (150°C, 20 min) to reduce reaction times from hours to minutes while maintaining yields >88% [1] .
Table 3: Nucleophilic Substitution Conditions for Methoxyethyl Attachment
Electrophile | Nucleophile | Base/Catalyst | Conditions | Yield |
---|---|---|---|---|
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | NaOCH₂CH₂OCH₃ | K₂CO₃, TBAI (5 mol%) | DMF, 80°C, 4 h | 85% |
BrCH₂CH₂OCH₃ | tert-Butyl 4-aminopiperidine-1-carboxylate | Cs₂CO₃, DMAP | CH₃CN, 60°C, 8 h | 78% |
TosOCH₂CH₂OCH₃ | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | — | Microwave, 150°C, 20 min | 88% |
Scaling this compound necessitates addressing exothermicity, purification bottlenecks, and cost-intensive reagents. Continuous flow hydrogenation replaces batch processes for nitrile reduction (Step 1.1), enabling safer H₂ management and higher throughput (50 kg/day) with 95% yield [1]. In-situ quenching of excess reductant (NaBH₄) using acetone minimizes purification steps, while membrane filtration removes Pd catalysts to <5 ppm levels [3]. For crystallization, ternary solvent systems (heptane/EtOAc/THF, 6:3:1) achieve >99.5% purity by isolating the product as a stable monohydrate [5]. Process mass intensity (PMI) is reduced 40% via solvent recycling (DMF recovery >85%) and replacing chromatographic purification with crystallization-driven diastereomeric resolution when enantiopure material is required [1] [3].
Table 4: Scalability Parameters for Industrial Production
Process Parameter | Lab Scale | Pilot Scale (10 kg) | Industrial Scale (100 kg) |
---|---|---|---|
Reaction Volume (L/kg) | 20 | 8 | 5 |
Cycle Time (h) | 48 | 24 | 16 |
Overall Yield | 65% | 78% | 85% |
Purity (HPLC) | 98% | 99.2% | 99.8% |
Comprehensive Compound Table
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1